5-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide
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Overview
Description
5-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring, a tetrahydroquinoline moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide typically involves multiple steps, including the formation of the thiophene ring, the tetrahydroquinoline moiety, and the sulfonamide group. Common synthetic routes include:
Formation of the Thiophene Ring: This can be achieved through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide (P4S10).
Formation of the Tetrahydroquinoline Moiety: This can be synthesized via the Pictet-Spengler reaction, which involves the cyclization of β-phenylethylamine derivatives in the presence of aldehydes and dehydrating agents.
Formation of the Sulfonamide Group: This step typically involves the reaction of the amine group with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
5-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Material Science: The compound’s unique structural features make it a candidate for the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the thiophene and tetrahydroquinoline moieties can engage in π-π stacking interactions and hydrophobic contacts . These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2,5-dimethylthiophene and 2-thiophenesulfonamide share structural similarities with the thiophene ring.
Tetrahydroquinoline Derivatives: Compounds like 1,2,3,4-tetrahydroquinoline and 6-methyl-1,2,3,4-tetrahydroquinoline are structurally related to the tetrahydroquinoline moiety.
Uniqueness
5-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of the sulfonamide group enhances its potential as a pharmacophore, while the thiophene and tetrahydroquinoline moieties contribute to its versatility in organic synthesis and material science .
Properties
IUPAC Name |
5-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-3-16(20)19-10-4-5-13-11-14(7-8-15(13)19)18-24(21,22)17-9-6-12(2)23-17/h6-9,11,18H,3-5,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAHGMGJRGQQFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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